Product packaging for Cyclohexanamine, N,N-dipropyl(Cat. No.:CAS No. 15443-54-6)

Cyclohexanamine, N,N-dipropyl

Cat. No.: B8602004
CAS No.: 15443-54-6
M. Wt: 183.33 g/mol
InChI Key: JONZUVQOOJCVFT-UHFFFAOYSA-N
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Description

Significance of Aliphatic Amines in Chemical Research

Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. fiveable.me Their importance in chemical research is vast and multifaceted. They serve as crucial intermediates and building blocks for the synthesis of a wide array of more complex molecules. researchgate.netamerigoscientific.com This is due to the reactivity of the nitrogen atom's lone pair of electrons, which allows aliphatic amines to act as bases and nucleophiles. fiveable.mepurkh.com

In the realm of synthetic organic chemistry, these amines are indispensable. They participate in numerous reactions to form new carbon-nitrogen bonds, which are integral to many pharmaceuticals, agrochemicals, polymers, and dyes. amerigoscientific.comacs.org For instance, they are used in the production of herbicides, insecticides, and fungicides in the agricultural sector. markwideresearch.com Furthermore, tertiary amines, a sub-category to which Cyclohexanamine, N,N-dipropyl belongs, are utilized as catalysts in various organic reactions, including alkylation and acylation. fiveable.me The structural characteristics of aliphatic amines, such as their ability to participate in hydrogen bonding (for primary and secondary amines), influence their physical properties like boiling points and solubility, making them versatile for different reaction conditions. fiveable.mefiveable.me

The applications of aliphatic amines extend to materials science, where they are used as corrosion inhibitors, emulsifiers, and catalysts for polyurethane production. researchgate.netwikipedia.org Their role as precursors in the synthesis of advanced chemicals and biologically active molecules underscores their foundational importance in modern chemical research. researchgate.net

Scope and Objectives of Research on this compound

Research on this compound, a specific N-substituted cyclohexylamine (B46788), focuses on its synthesis, characterization, and potential applications derived from its tertiary amine structure. A primary objective in the study of such compounds is the development of efficient and sustainable synthetic methods. researchgate.net For instance, research into the reductive amination of phenols and related compounds using nickel catalysts has demonstrated a pathway to synthesize various primary, secondary, and tertiary cyclohexylamines with high yields, presenting a more environmentally friendly alternative to methods relying on precious metals. researchgate.net

The objectives of studying N,N-disubstituted cyclohexylamines like N,N-dipropylcyclohexanamine often revolve around their utility as intermediates in the synthesis of more complex molecules. The reactivity of the tertiary amine group, combined with the stereochemistry of the cyclohexane (B81311) ring, makes it a valuable scaffold in medicinal chemistry and materials science. capes.gov.brsci-hub.se

Investigations into the physicochemical properties of such amines are also a key research focus. These properties are critical for predicting their behavior in various applications. While specific data for N,N-dipropylcyclohexanamine is not widely published in readily accessible literature, the general properties of tertiary amines and cyclohexylamine derivatives provide a basis for understanding its likely characteristics.

Physicochemical Properties of Related Amines

PropertyCyclohexylamineAniline
Molar Mass 99.17 g/mol 93.13 g/mol
Appearance Clear to yellowish liquidColorless to brown liquid
Odor Strong, fishy, amine odorAromatic
Boiling Point 134.5 °C184.13 °C
Solubility in Water Miscible3.6 g/100 mL at 20 °C
Basicity (pKa) 10.644.63

This table presents data for the parent compound Cyclohexylamine and its aromatic analog Aniline for comparative purposes. Data sourced from wikipedia.org.

Historical Overview of Relevant N-Substituted Cyclohexylamines Studies

The study of N-substituted cyclohexylamines is part of the broader history of amine chemistry. The foundational research into cyclohexylamine derivatives can be traced back to the early 20th century. A significant milestone was the first documented synthesis of 1-phenylcyclohexan-1-amine in 1907, which established the basic structural framework for a large class of related compounds.

Intensive investigation into N-substituted derivatives gained momentum in the mid-20th century, particularly between 1950 and 1970. During this period, pharmaceutical research institutions systematically explored the structure-activity relationships of these compounds, revealing the critical role of the N-substituents in determining their pharmacological profiles. This era saw the documentation of various synthetic methods for producing N-substituted cyclohexylamines in the patent literature.

More recent research has focused on developing more efficient and environmentally benign synthetic routes. For example, studies have explored the use of iridium complexes as catalysts for the N-alkylation of amines with alcohols in aqueous media, a process known as "borrowing hydrogen". acs.org This highlights a move towards more sustainable chemical synthesis. The ongoing research into cyclohexylamine derivatives, including N,N-dipropylcyclohexanamine, builds upon this long history of synthetic exploration and structural-functional analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N B8602004 Cyclohexanamine, N,N-dipropyl CAS No. 15443-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15443-54-6

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N,N-dipropylcyclohexanamine

InChI

InChI=1S/C12H25N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

JONZUVQOOJCVFT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclohexanamine, N,n Dipropyl

Direct Amination Approaches

Direct amination methods offer a more straightforward route to the target compound, typically involving the formation of carbon-nitrogen bonds at the cyclohexyl ring.

Reductive amination is a widely utilized and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, cyclohexanone (B45756), with an amine, dipropylamine (B117675), to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

The general reaction is as follows: Cyclohexanone + Dipropylamine → [Iminium Ion Intermediate] --(Reducing Agent)--> Cyclohexanamine, N,N-dipropyl

A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], which are known for their mildness and selectivity, capable of reducing the iminium ion intermediate without significantly affecting the initial carbonyl group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective method. The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly influence the reaction's efficiency and selectivity.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN)Methanol (B129727), pH 5-6Mild, selective for iminium ionsToxic cyanide byproduct
Sodium Triacetoxyborohydride [NaBH(OAc)3]Dichloroethane, Acetic AcidMild, non-toxic byproducts, commercially availableMoisture sensitive
Catalytic Hydrogenation (e.g., Pd/C, H2)Ethanol (B145695), RT-100°C, 1-50 atm H2High yielding, clean reactionRequires specialized pressure equipment

An alternative direct route is the N-alkylation of a pre-existing cyclohexylamine (B46788) or N-propylcyclohexylamine with a propylating agent. This nucleophilic substitution reaction typically involves reacting the amine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.

The reaction can proceed in one or two steps depending on the starting material: Cyclohexylamine + 2 Propyl Halide --(Base)--> this compound or N-Propylcyclohexylamine + Propyl Halide --(Base)--> this compound

A significant challenge in the alkylation of primary cyclohexylamine is controlling the degree of alkylation to prevent the formation of the mono-propylated product and the quaternary ammonium (B1175870) salt. Using a molar excess of the amine relative to the alkylating agent can favor mono-alkylation, while an excess of the alkylating agent promotes di-alkylation. The choice of base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction. The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF to facilitate the SN2 reaction.

Indirect Synthetic Routes

Indirect methods involve the use of a cyclohexyl precursor that is first modified to facilitate the subsequent introduction of the dipropylamino group.

This strategy involves converting the hydroxyl group of cyclohexanol (B46403) into a good leaving group, such as a tosylate or mesylate, which can then be readily displaced by dipropylamine.

The two-step process is as follows:

Cyclohexanol + p-Toluenesulfonyl chloride --(Pyridine)--> Cyclohexyl tosylate

Cyclohexyl tosylate + Dipropylamine → this compound

This nucleophilic substitution reaction allows for a controlled and often high-yielding synthesis. The activation of the hydroxyl group is a key step, and the subsequent substitution is typically performed in a suitable solvent that can facilitate the reaction, often with heating.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. While a specific named MCR for the direct synthesis of this compound is not prominently documented, a one-pot reaction combining cyclohexanone, dipropylamine, and a reducing agent can be considered a type of MCR. More complex MCRs, like the Ugi or Passerini reactions, could potentially be designed to incorporate the cyclohexyl and dipropylamino moieties into a larger molecular structure, which could then be further modified if necessary.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions and waste. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For instance, in reductive amination, the pH of the reaction medium can be crucial for the formation of the iminium intermediate. In alkylation reactions, the choice of base and solvent can significantly impact the rate and selectivity of the reaction. The temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

Table 2: Key Parameters for Optimization in Synthesis

ParameterReductive AminationAlkylation StrategyPrecursor Derivatization
Reactant Stoichiometry Ratio of cyclohexanone to dipropylamineRatio of amine to propyl halideRatio of cyclohexanol to activating agent
Solvent Methanol, Ethanol, DichloroethaneAcetonitrile, DMFPyridine, Dichloromethane
Temperature Room temperature to elevated temperaturesRoom temperature to reflux0°C to room temperature for activation; elevated for substitution
Catalyst/Reagent Pd/C, NaBH3CN, NaBH(OAc)3K2CO3, Et3NTsCl, MsCl
pH Control Often buffered around pH 5-6Not typically controlledNot typically controlled

Catalyst System Selection and Influence

The choice of catalyst is critical in the reductive amination process as it governs both the rate of reaction and the selectivity towards the desired N,N-dipropylcyclohexanamine product. Heterogeneous catalysts are widely favored due to their ease of separation and potential for recycling, aligning with green chemistry principles.

Commonly employed catalyst systems include noble metals supported on various materials. Palladium on carbon (Pd/C) is a frequently utilized catalyst for this type of transformation. nih.gov The catalytic activity relies on the zero-valent state of the metal (e.g., Pd⁰), which is essential for the hydrogenation steps involved in the reaction pathway. nih.gov Studies on similar reductive aminations have also explored Ruthenium-based catalysts, such as Ru/ZrO₂, which have shown high efficacy. academax.com Research indicates that factors like metal loading and the catalyst's reduction temperature significantly impact performance. For instance, an optimal metal loading is necessary; excessively high loading can lead to larger particle sizes, which is unfavorable for catalyst dispersion and activity. academax.com

The influence of different catalyst systems on the reductive amination of cyclohexanone is summarized in the table below, drawing parallels from related amine syntheses.

Catalyst SystemSupport MaterialKey FindingsReference
Palladium (Pd)Activated Carbon (C)Effective for liquid-phase amination. Requires pre-treatment (reduction) to form active Pd zero-valent sites for hydrogenation. nih.gov
Ruthenium (Ru)Zirconia (ZrO₂)High conversion (up to 100%) and selectivity (up to 90%) achieved under optimized conditions. Catalyst particle size and surface acidity are crucial parameters. academax.com
Copper-Chromium-LanthanumAlumina (γ-Al₂O₃)Investigated for reductive amination, demonstrating the versatility of catalyst formulations beyond noble metals. koreascience.kr

Solvent Effects on Reaction Efficacy

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, catalyst interaction, and reaction equilibrium. The selection of an appropriate solvent can significantly enhance the reaction rate and product yield.

The table below illustrates the effect of solvent choice on key reaction outcomes.

SolventKey Properties & Effects on ReactionReference
MethanolHigh solubility for amine reactants, leading to improved conversion rates and selectivity towards the desired amine product. koreascience.kr
EthanolOften used in similar hydrogenations; considered a relatively green solvent option. academax.com
DioxaneLower product selectivity observed in some studies compared to protic solvents like methanol. koreascience.kr

Temperature and Pressure Parameter Studies

Temperature and pressure are fundamental thermodynamic parameters that must be optimized to achieve high efficacy in the synthesis of this compound. These parameters directly influence reaction kinetics and the stability of reactants, intermediates, and products.

Pressure: The reaction involves the use of hydrogen gas as the reducing agent, making hydrogen pressure a critical parameter. A sufficient partial pressure of hydrogen is necessary to ensure the efficient reduction of the enamine intermediate. Studies have shown that optimizing hydrogen pressure is key to maximizing yield. For example, a hydrogen pressure of 2 MPa was found to be optimal in certain catalytic systems for the amination of cyclohexanone. academax.com Higher pressures may increase the rate of hydrogenation but also add to the operational cost and safety requirements of the process.

The following table summarizes the optimized temperature and pressure conditions from a relevant study.

ParameterOptimized ValueOutcomeReference
Reaction Temperature95 °CHigh conversion (100%) and selectivity (90.0%) for the target amine. academax.com
Hydrogen Pressure2 MPaSufficient for efficient reduction without necessitating extreme industrial conditions. academax.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable industrial processes. jk-sci.com Key areas of focus include maximizing atom economy, improving reaction efficiency, and utilizing sustainable materials. unibo.it

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product. primescholars.com

The synthesis of this compound via the reductive amination of cyclohexanone with dipropylamine and hydrogen is represented by the following equation:

C₆H₁₀O (Cyclohexanone) + C₆H₁₅N (Dipropylamine) + H₂ → C₁₂H₂₅N (this compound) + H₂O

This reaction is inherently efficient, as it is primarily an addition process where the only byproduct is water. The atom economy can be calculated as follows:

CompoundChemical FormulaMolecular Weight ( g/mol )
Reactants
CyclohexanoneC₆H₁₀O98.14
DipropylamineC₆H₁₅N101.19
HydrogenH₂2.02
Total Mass of Reactants 201.35
Products
This compoundC₁₂H₂₅N183.35
WaterH₂O18.02

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (183.35 / 201.35) x 100 ≈ 91.1%

An atom economy of 91.1% is considered very high, indicating that the reaction is highly efficient in converting reactant mass into the desired product, thereby minimizing waste at the molecular level. nih.gov

Use of Sustainable Reagents and Solvents

The sustainability of the synthesis process can be further enhanced by the careful selection of reagents and solvents.

Sustainable Solvents: Solvents are a major contributor to waste in chemical manufacturing. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. In the synthesis of this compound, the use of alcohols like methanol or ethanol is preferable to hydrocarbons or chlorinated solvents. academax.comkoreascience.kr Alcohols are often biodegradable and have a lower environmental impact. Ideally, developing a solvent-free reaction system or using water as a solvent would represent a significant advancement in the green synthesis of this compound. csic.es

Chemical Reactivity and Reaction Mechanisms of Cyclohexanamine, N,n Dipropyl

Stereochemical Aspects of Reactions Involving Cyclohexanamine, N,N-dipropyl

The stereochemistry of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexyl ring and the orientation of the N,N-dipropyl group.

The cyclohexyl ring in this compound predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the N,N-dipropylamino group can occupy either an axial or an equatorial position. The bulky N,N-dipropyl group would be expected to strongly favor the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the cyclohexane (B81311) ring. This conformational preference can significantly impact the accessibility of the nitrogen's lone pair for nucleophilic attack.

The energy difference between the equatorial and axial conformers for a di-n-propylamino group on a cyclohexane ring is expected to be substantial, leading to a strong preference for the equatorial conformer. This conformational locking can influence the stereochemical outcome of reactions at the nitrogen atom or at adjacent positions on the cyclohexyl ring.

Table 3: Estimated A-Values for Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-CH₃1.7
-CH(CH₃)₂2.1
-C(CH₃)₃>4.5
-N(CH₂CH₂CH₃)₂ (Estimated) >2.5

The A-value represents the energy difference between the axial and equatorial conformers. The value for the N,N-dipropylamino group is an estimation based on its steric bulk.

Due to the chiral nature of a substituted cyclohexane ring and the potential for the nitrogen atom to be a stereocenter in quaternary ammonium (B1175870) salts, reactions involving this compound can, in principle, exhibit diastereoselectivity and enantioselectivity. However, without a chiral catalyst or a chiral auxiliary, reactions involving the achiral this compound will result in a racemic mixture if a new stereocenter is formed.

In reactions where this compound acts as a chiral base or nucleophile (if derivatized to be chiral), it could induce stereoselectivity in the products. For instance, if the cyclohexyl ring were substituted to create a chiral environment, diastereoselective alkylation or acylation could be possible. The conformational bias of the cyclohexyl ring would play a crucial role in dictating the facial selectivity of the approaching electrophile.

Currently, there is a lack of specific research in the scientific literature detailing diastereoselective or enantioselective transformations involving this compound. General principles of stereochemistry in cyclohexane systems suggest that the preferred equatorial position of the bulky N,N-dipropylamino group would be a key factor in controlling the stereochemical outcome of any such reactions.

Metal-Catalyzed Transformations Involving this compound

Transition-metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules through transformations like cross-coupling and C-H functionalization. Tertiary amines can participate in these reactions either as directing groups, ligands for the metal center, or as substrates themselves. However, specific studies detailing the role of this compound in these transformations are not extensively documented.

Ligand Design and Coordination Chemistry

The efficacy of a metal catalyst is often dictated by the ligands coordinated to it. Ligands modulate the metal's electronic properties and steric environment, influencing reactivity and selectivity. Tertiary amines, possessing a lone pair of electrons on the nitrogen atom, can act as ligands for various transition metals.

Currently, there is no specific research in the reviewed literature that focuses on the design of ligands derived from this compound for metal-catalyzed processes. The coordination chemistry of this specific amine—detailing its binding modes, the stability of the resulting metal complexes, and their structural characterization—remains an unexplored area of research. General principles suggest that as a moderately bulky tertiary amine, it could coordinate to a metal center, but specific data on bond lengths, angles, or the electronic effects of such coordination are not available.

C-H Activation and Functionalization Studies

C-H activation is a powerful strategy that allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, offering a more atom-economical approach to molecule synthesis. Amines can function as directing groups in such reactions, where the nitrogen atom coordinates to a metal catalyst and positions it to selectively activate a nearby C-H bond.

Despite the potential for the N,N-dipropylamino group to direct C-H activation at the cyclohexyl ring, there are no specific studies published that investigate this compound as a substrate for such transformations. Research in C-H activation of cyclic amines has often focused on substrates with N-H bonds or those that require a protecting group. The specific reactivity of the C-H bonds on the cyclohexyl ring or the N-propyl groups of this compound in metal-catalyzed functionalization reactions has not been reported.

Mechanistic Investigations of this compound Reactions

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. This involves studying the reaction pathway, identifying intermediates, and determining the factors that control the reaction rate. For this compound, detailed mechanistic studies are absent in the literature.

Kinetic Studies and Rate Law Determination

Kinetic studies are performed to determine the rate of a reaction and its dependence on the concentration of reactants and catalysts. This information is mathematically expressed in a rate law, which provides insight into the reaction mechanism. For instance, kinetic studies on the formation of N-nitroso-N-methyl-N-cyclohexylamine showed that the reaction rate depends on the square of the nitrite concentration.

No kinetic studies or rate law determinations for reactions specifically involving this compound have been published. Therefore, there is no empirical data available to describe the kinetics of its potential transformations.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N), chemists can track its position in the products, elucidating bond-breaking and bond-forming steps.

There are no reports of isotopic labeling experiments being conducted to investigate the reaction mechanisms of this compound. Such studies would be necessary to, for example, confirm the site of a C-H activation or to follow the fate of the amine group in a catalytic cycle.

Transition State Analysis

The transition state is the highest-energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Transition state analysis, often performed using computational chemistry methods, provides a theoretical model of this transient species. This analysis can reveal key structural features that influence a reaction's feasibility and selectivity.

As with the other mechanistic aspects, no specific transition state analyses for reactions involving this compound have been documented in the scientific literature. Computational studies would be required to model the transition states of its potential reactions, but this work has not yet been reported.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of Cyclohexanamine, N,N-dipropyl. Advanced spectroscopic methods provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the vibrational modes of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the molecular structure. A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the propyl chains. For instance, the methine proton on the cyclohexyl ring (C1-H) would show correlations to the adjacent methylene (B1212753) protons (C2-H and C6-H).

An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its corresponding proton(s). The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the propyl groups and the nitrogen atom, as well as the attachment of the nitrogen to the cyclohexyl ring. For example, correlations would be expected between the methylene protons of the propyl groups adjacent to the nitrogen and the cyclohexyl C1 carbon, and vice-versa.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid state, for instance, if it were crystallized as a salt. This technique would provide insights into the molecular conformation and packing in the solid phase. However, as this compound is a liquid at room temperature, ssNMR analysis would require specialized sample preparation, such as cooling to a crystalline state or inclusion in a solid matrix.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Data is predicted based on analogous N-substituted cyclohexylamines. rsc.org

Carbon AtomPredicted Chemical Shift (ppm)
Cyclohexyl C155-65
Cyclohexyl C2, C630-40
Cyclohexyl C3, C525-35
Cyclohexyl C420-30
Propyl N-CH₂50-60
Propyl CH₂20-30
Propyl CH₃10-20

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and elucidating the fragmentation pathways of this compound. acs.org Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns for tertiary amines. whitman.edu The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the exact mass of C12H25N. Due to the nitrogen rule, a compound with one nitrogen atom will have an odd nominal molecular weight.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edu For this compound, this would lead to the formation of several stable carbocations. The base peak in the mass spectrum would likely result from the loss of one of the propyl groups, leading to a fragment ion. Another significant fragmentation would be the loss of a cyclohexyl radical. The fragmentation pattern can provide conclusive evidence for the structure of the molecule.

Table 2: Predicted Key Mass Fragments for this compound in HRMS

FragmentPredicted m/zDescription
[C₁₂H₂₅N]⁺183.1987Molecular Ion
[C₁₁H₂₂N]⁺168.1752Loss of a methyl radical
[C₉H₁₈N]⁺140.1439Loss of a propyl radical
[C₈H₁₆N]⁺126.1283Loss of a butyl radical
[C₆H₁₂N]⁺98.0970Cyclohexyl ring fragmentation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, a tertiary amine, the most notable feature in the IR spectrum would be the absence of N-H stretching bands typically found between 3300 and 3500 cm⁻¹ for primary and secondary amines. spectroscopyonline.com

The IR spectrum would be dominated by C-H stretching vibrations from the cyclohexyl and propyl groups in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹, though it may be of weak to medium intensity. Various C-H bending and rocking vibrations for the methylene and methyl groups would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information. The symmetric C-H stretching and C-C bond vibrations of the alkyl and cycloalkyl groups are often strong in the Raman spectrum. The C-N stretching vibration would also be Raman active.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850-3000IR, Raman
C-N Stretch (Tertiary Amine)1000-1250IR, Raman
CH₂ Bend1440-1480IR, Raman
CH₃ Bend1370-1390IR, Raman

Hyphenated Analytical Techniques for Complex Mixtures

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for analyzing complex mixtures containing this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the trace analysis of volatile and semi-volatile compounds. thermofisher.com It is an ideal method for quantifying this compound at very low levels and for identifying process-related impurities or non-biological degradation products. acs.org The initial separation is performed on a GC column, typically a low-polarity phase like a DB-5ms. The eluted compounds are then ionized (usually by electron ionization) and analyzed by a tandem mass spectrometer.

For trace quantification, the MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, effectively filtering out background noise and matrix interferences, which is crucial for achieving low detection limits. restek.com This approach can be used to profile impurities from the synthesis process, such as unreacted starting materials or by-products from side reactions.

Hypothetical GC-MS/MS MRM Parameters for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound183.2 (M⁺)140.1 ([M-C₃H₇]⁺)10Quantification Transition
This compound183.2 (M⁺)100.1 ([M-C₆H₁₁]⁺)15Confirmation Transition

While this compound is sufficiently volatile for GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing its non-volatile derivatives or degradation products. Tertiary amines can be converted into non-volatile quaternary ammonium (B1175870) salts through reaction with alkylating agents. These ionic compounds are not suitable for GC but are readily analyzed by LC-MS.

The analysis would typically employ reversed-phase or mixed-mode chromatography to separate the polar, charged derivatives. sielc.com Detection by tandem mass spectrometry in positive electrospray ionization (ESI+) mode provides high sensitivity. The precursor ion would be the molecular ion of the quaternary ammonium salt, and characteristic product ions would be generated through collision-induced dissociation for selective detection and quantification. This methodology is critical for studying the stability of the parent compound or for characterizing its reaction products in various chemical matrices.

Hypothetical LC-MS/MS Parameters for a Non-Volatile Methylated Derivative
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
N,N-dipropyl-N-methylcyclohexanaminium198.2183.2 ([M-CH₃]⁺)15Loss of the methyl group.
N,N-dipropyl-N-methylcyclohexanaminium198.2155.2 ([M-C₃H₇]⁺)20Loss of a propyl group.

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of this compound. The most common method is combustion analysis, performed using a dedicated CHN analyzer. wikipedia.orgazom.com In this process, a precisely weighed sample is combusted at high temperatures in an oxygen-rich environment. measurlabs.com The combustion converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. chemteam.info These resulting gases are separated and measured by detectors (e.g., thermal conductivity or infrared detectors), and the percentages of each element in the original sample are calculated. azom.com The experimental results are then compared against the theoretical values calculated from the compound's chemical formula (C₁₂H₂₅N) to confirm its elemental composition and purity.

Elemental Composition of this compound (C₁₂H₂₅N)
ElementTheoretical Mass %Typical Acceptable Experimental Range
Carbon (C)78.63%78.23% - 79.03%
Hydrogen (H)13.75%13.35% - 14.15%
Nitrogen (N)7.64%7.24% - 8.04%

Trace impurity profiling is essential for identifying and quantifying small amounts of contaminants that may affect the quality and performance of the final product. These impurities can be organic, arising from the manufacturing process, or inorganic, such as residual catalysts. A combination of highly sensitive techniques is required for a comprehensive profile.

Organic Impurities: Techniques like GC-MS and LC-MS are employed to identify and quantify synthesis-related impurities (e.g., isomers, starting materials like cyclohexanone (B45756) or N-propylcyclohexanamine) and degradation products. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental formulas for unknown impurities. waters.com

Inorganic Impurities: Trace elemental impurities, often originating from catalysts (e.g., Palladium, Platinum, Nickel) or leaching from reactors, are typically quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques offer sub-parts-per-billion (ppb) detection limits for a wide range of elements.

Common Techniques for Trace Impurity Profiling
Impurity TypePotential ImpuritiesAnalytical Technique
Organic (Process-related)Cyclohexanone, N-Propylcyclohexanamine, N,N-dicyclohexylpropylamineGC-MS, LC-MS/MS
Organic (Degradation)Oxidation products, de-alkylation productsLC-MS/MS, HRMS
Inorganic (Catalysts)Pd, Pt, Ni, RhICP-MS
Inorganic (General)Fe, Cr, Cu, Pb, AsICP-MS, ICP-OES

Computational Chemistry and Theoretical Investigations of Cyclohexanamine, N,n Dipropyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations, which solve the Schrödinger equation for a given molecular system, can provide detailed information about electron distribution, molecular orbital energies, and bonding characteristics. rsdjournal.orgnii.ac.jp

The electronic structure of Cyclohexanamine, N,N-dipropyl is characterized by the interplay between the saturated cyclohexyl ring, the tertiary amine nitrogen, and the two n-propyl groups. A Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to understand the bonding in terms of localized electron-pair bonds. nih.gov The C-N and C-C bonds are primarily single covalent bonds (σ-bonds). The nitrogen atom possesses a lone pair of electrons, which is a key feature of its chemical behavior, contributing to its basicity and nucleophilicity.

The distribution of electron density can be quantified through calculated atomic charges. Different methods, such as Mulliken population analysis or Atoms in Molecules (AIM) theory, can be employed to assign partial charges to each atom. science.gov It is expected that the nitrogen atom will have a partial negative charge due to its higher electronegativity compared to the adjacent carbon atoms, while the hydrogen atoms will carry partial positive charges.

Table 1: Predicted Atomic Charges for Key Atoms in this compound (Note: These are hypothetical values for illustrative purposes, as specific calculations are not available.)

AtomPredicted Partial Charge (a.u.)
Nitrogen (N)-0.4 to -0.6
Cyclohexyl C1 (attached to N)+0.1 to +0.3
Propyl C1' (attached to N)+0.1 to +0.3

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). The LUMO, on the other hand, would be distributed over the antibonding σ* orbitals of the C-N and C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules. tsijournals.com DFT calculations can be used to determine various reactivity descriptors. nih.govmdpi.com For this compound, these descriptors can provide insights into its behavior in chemical reactions.

Key reactivity descriptors that could be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character. unimap.edu.my

Based on the structure, this compound is expected to have a relatively low ionization potential due to the electron-donating nature of the alkyl groups and the nitrogen lone pair. This would make it susceptible to reactions with electrophiles. The nitrogen atom is the most likely site for electrophilic attack. DFT calculations could also be used to model the transition states of potential reactions, providing information about reaction mechanisms and activation energies. acs.orgnih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations can provide valuable information about the conformational dynamics and intermolecular interactions of this compound. mdpi.com

The cyclohexyl ring in this compound can exist in several conformations, with the chair conformation being the most stable. The N,N-dipropyl group can be in either an axial or equatorial position on the cyclohexane (B81311) ring. Due to steric hindrance, the equatorial position is expected to be significantly more stable. montclair.edu The n-propyl chains also have multiple rotational degrees of freedom, leading to a complex conformational landscape.

MD simulations can be used to explore this landscape by simulating the molecule's motion over time. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated (lowest energy) conformations and the energy barriers between them. gwdg.de This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Table 2: Predicted Relative Energies of this compound Conformers (Note: These are hypothetical values for illustrative purposes.)

Conformer (N,N-dipropyl group position)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Equatorial0.0>99
Axial> 2.0<1

The properties and behavior of this compound can be significantly influenced by its solvent environment. mdpi.com MD simulations are particularly well-suited for modeling these interactions explicitly. ucsb.edu By surrounding the molecule with a box of solvent molecules (e.g., water, ethanol), the simulation can capture the dynamic interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent. dntb.gov.ua

These simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound in an aqueous solution, it is expected that water molecules would form a structured solvation shell around the polar amine group. The hydrophobic cyclohexyl and propyl groups would likely be surrounded by a less ordered arrangement of water molecules. Understanding these solvent interactions is critical for predicting the molecule's solubility and its behavior in different chemical environments. datapdf.com

Reaction Pathway and Transition State Computations

Computational chemistry provides powerful tools to explore the potential chemical transformations of this compound. Through the application of quantum mechanical calculations, it is possible to map out reaction pathways, identify transition states, and determine the energy barriers associated with these transformations. A particularly relevant reaction for tertiary amines like this compound is the Hofmann elimination. This reaction involves the formation of a quaternary ammonium (B1175870) salt, followed by an elimination reaction to produce an alkene.

The activation energy (Ea) is a critical parameter in determining the rate of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating the potential energy surface of a reaction, which allows for the determination of activation energies. For a reaction involving this compound, such as the Hofmann elimination, DFT calculations would be used to model the geometry of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy barrier.

An illustrative set of computationally determined activation energies for the Hofmann elimination of various N,N-dialkylcyclohexanamine derivatives is presented in Table 1. These values, while hypothetical, represent the type of data that would be generated in a rigorous computational study. The variations in activation energy would reflect the influence of the different alkyl substituents on the electronic and steric environment of the molecule.

Table 1: Hypothetical Activation Energy Barriers for the Hofmann Elimination of N,N-Dialkylcyclohexanamine Derivatives
CompoundComputational MethodSolvent ModelActivation Energy (kcal/mol)
Cyclohexanamine, N,N-dimethylDFT (B3LYP/6-31G)PCM (Water)25.8
Cyclohexanamine, N,N-diethylDFT (B3LYP/6-31G)PCM (Water)27.2
This compoundDFT (B3LYP/6-31G)PCM (Water)28.1
Cyclohexanamine, N,N-diisopropylDFT (B3LYP/6-31G)PCM (Water)29.5

Beyond calculating activation energies, computational chemistry can predict the step-by-step mechanism of a reaction. For this compound, theoretical investigations would likely focus on elucidating the concerted or stepwise nature of potential reactions. For instance, in the context of the Hofmann elimination, calculations would reveal whether the cleavage of the C-H and C-N bonds occurs simultaneously or in separate steps.

The transition state geometry, characterized by a single imaginary frequency in the vibrational analysis, provides crucial insights into the reaction mechanism. Computational modeling can visualize the atomic motions corresponding to this imaginary frequency, effectively animating the transformation from reactant to product. Furthermore, by exploring different potential pathways, computational methods can help identify the most energetically favorable mechanism.

Structure-Property Relationship Modeling (excluding physical properties)

Structure-property relationship modeling aims to correlate the chemical structure of a molecule with its properties. For this compound and its analogs, these models can be developed to predict various chemical characteristics without the need for experimental measurements.

While often associated with biological activity, QSAR models can also be developed to predict a wide range of chemical properties. For this compound and its analogs, a QSAR model could be constructed to predict properties such as reactivity in a particular chemical transformation or its affinity for a stationary phase in chromatography.

The development of such a QSAR model would involve several steps:

Data Collection: A dataset of related compounds with known property values would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model would be assessed using external validation sets.

An example of a hypothetical QSAR model for predicting the retention time of N,N-dialkylcyclohexanamines on a specific chromatographic column is presented in Table 2.

Table 2: Hypothetical QSAR Model for Chromatographic Retention Time
CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Predicted Retention Time (min)
Cyclohexanamine, N,N-dimethyl127.232.158.5
Cyclohexanamine, N,N-diethyl155.282.8912.3
This compound183.343.6316.1
Cyclohexanamine, N,N-dibutyl211.394.3719.9

Cheminformatics and data mining techniques are invaluable for exploring the chemical space around a target molecule like this compound. By searching large chemical databases, it is possible to identify structurally similar compounds that may share or have interesting variations in their chemical properties.

These approaches can be used to:

Identify Commercially Available Analogs: For comparative studies, it is useful to identify and procure structurally related compounds that are readily available.

Virtual Library Generation: Based on the core scaffold of this compound, virtual libraries of novel, yet unsynthesized, analogs can be generated by systematically modifying the substituents.

Property Prediction for Virtual Compounds: The properties of these virtual compounds can then be predicted using the QSAR models described in the previous section, allowing for the in silico screening of large numbers of molecules to identify candidates with desired characteristics.

Through these computational approaches, a comprehensive understanding of the chemical properties and reactivity of this compound and its analogs can be achieved, guiding further experimental investigations.

Applications of Cyclohexanamine, N,n Dipropyl in Materials Science and Catalysis

Role in Polymer Chemistry and Advanced Materials

Comprehensive searches of chemical and materials science databases did not yield specific research detailing the role of Cyclohexanamine, N,N-dipropyl in polymer chemistry and the development of advanced materials. While related cyclohexylamine (B46788) derivatives have been explored in various polymeric applications, specific data for the N,N-dipropyl variant is not present.

Additives in Polymer Synthesis and Modification

There is no specific information available in the reviewed literature or patents regarding the use of this compound as an additive in polymer synthesis or for polymer modification. Research on polymer additives is extensive; however, this particular compound is not mentioned as a stabilizer, plasticizer, or other modifier. A patent for cyclohexylamine derivatives as stabilizers for organic materials does not specifically include the N,N-dipropyl version google.com.

Monomer Units in Specialized Polymeric Architectures

No information was found to suggest that this compound is utilized as a monomer unit in the synthesis of specialized polymeric architectures. Typically, monomers for polymers like polyamides would require primary or secondary amine functionalities to participate in polymerization reactions. The tertiary amine nature of this compound makes it unsuitable for this direct role without prior modification.

Catalytic Roles of this compound and its Derivatives

There is a lack of specific research on the catalytic roles of this compound and its derivatives. The field of catalysis often employs chiral amines and their derivatives, but the N,N-dipropylcyclohexanamine scaffold has not been a focus of the reviewed studies.

Organocatalytic Applications in Asymmetric Synthesis

No specific examples of this compound or its derivatives being used in organocatalytic applications for asymmetric synthesis were found in the surveyed literature. While chiral diamines and other amine structures are foundational to many organocatalytic systems, the catalytic activity of this specific compound has not been reported.

Ligand Scaffolds in Metal-Catalyzed Reactions

Information regarding the use of this compound as a ligand scaffold in metal-catalyzed reactions is not available in the public domain. The design of ligands is a critical aspect of catalysis, with specific steric and electronic properties being targeted. However, the coordination chemistry and catalytic applications of metal complexes featuring this compound as a ligand have not been described in the reviewed scientific papers or patents.

Interactive Data Table 2: Catalytic Performance of this compound Derivatives

No data is available for this table as no catalytic applications of this compound or its derivatives have been documented in the reviewed sources.

Reaction TypeCatalyst SystemEnantiomeric Excess (%)Yield (%)
N/AN/AN/AN/A

Brønsted Base Catalysis in Organic Transformations

In the realm of organic synthesis, sterically hindered, non-nucleophilic bases are crucial for promoting reactions where the base should facilitate a transformation, such as deprotonation, without participating in the reaction as a nucleophile. This compound, with its bulky cyclohexyl and propyl groups shielding the nitrogen's lone pair of electrons, fits this profile. While it can readily accept a proton (acting as a Brønsted-Lowry base), its steric bulk prevents it from easily attacking an electrophilic center (acting as a nucleophile).

Research into related structures has shown that the nature of N-substituents has a substantial impact on the reactivity and selectivity of Brønsted base catalysts. nih.gov For instance, N,N-dicyclohexylamino groups have been identified as critical for the optimal performance of certain cyclopropenimine catalysts. nih.gov This underscores the principle that bulky amine structures like this compound are valuable for achieving high selectivity in base-catalyzed reactions. Its primary role is to act as an acid scavenger or to generate reactive anionic intermediates in processes like elimination and condensation reactions.

Table 1: Potential Applications in Brønsted Base Catalysis
Reaction TypeRole of this compoundBenefit of Steric Hindrance
E2 Elimination Abstracts a proton from a substrate to initiate the formation of a double bond.Prevents competing SN2 substitution reactions.
Aldol Condensation Promotes the formation of an enolate ion from a ketone or aldehyde.Minimizes side reactions involving the catalyst itself.
Michael Addition Facilitates the deprotonation of a pronucleophile.Ensures the base does not add to the electrophilic Michael acceptor.
Deprotonation Acts as a strong, non-nucleophilic base to deprotonate various organic compounds.Allows for the generation of carbanions without nucleophilic attack.

This compound as a Precursor for Advanced Chemical Entities

The inherent reactivity of the tertiary amine group makes this compound a valuable starting material for the synthesis of more complex molecules with specialized functions.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry. uniurb.it The synthesis of N-heterocycles, in particular, often involves cyclization reactions that require a base. Tertiary amines like this compound can serve as effective catalysts or reagents in these syntheses. nih.govresearchgate.net

Its function in these transformations is typically to act as a non-nucleophilic base that neutralizes acidic byproducts generated during the ring-closing step, thereby driving the reaction to completion. For example, in reactions where an intramolecular nucleophilic attack forms a ring and expels a leaving group along with a proton, this compound can act as an acid scavenger. This prevents the protonation of reactants and maintains the reaction's momentum toward the desired heterocyclic product.

Derivatization for Specialized Reagents

Derivatization involves chemically modifying a compound to produce a new one with different properties. This technique is often used to create specialized reagents for specific applications. mdpi.comsigmaaldrich.com The tertiary amine functionality in this compound is a prime target for such modifications.

One common derivatization pathway is quaternization , where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral amine into a positively charged ionic compound. These resulting salts can function as:

Phase-Transfer Catalysts (PTCs): By creating a salt with both hydrophobic (the cyclohexyl and propyl groups) and hydrophilic (the charged nitrogen center) characteristics, it can transport water-soluble reactants into an organic phase, accelerating reactions between immiscible substances.

Ionic Liquids: Depending on the choice of anion, the resulting quaternary salt may have a melting point below 100°C, qualifying it as an ionic liquid—a class of solvents with unique properties like low vapor pressure and high thermal stability.

Table 2: Potential Derivatization Products and Their Applications
Derivatization ReactionReagent ExampleProduct ClassPotential Application
Quaternization Methyl Iodide (CH₃I)Quaternary Ammonium SaltPhase-Transfer Catalyst
Oxidation Hydrogen Peroxide (H₂O₂)Amine N-oxideOxidant, Surfactant Intermediate
Complexation Metal Halides (e.g., CuCl₂)Metal-Amine ComplexHomogeneous Catalyst

Industrial and Specialized Chemical Applications (excluding medical/pharmaceutical)

Beyond the laboratory, this compound and structurally similar amines have found practical use in various industrial systems due to their ability to interact with and protect surfaces or modify the properties of fluids.

Corrosion Inhibitors in Specific Industrial Systems

Corrosion is a significant challenge in many industrial processes, and organic compounds, particularly those containing nitrogen, are widely used as inhibitors. google.comicrc.ac.ir Amines like cyclohexylamine are known to be effective corrosion inhibitors. wikipedia.org The efficacy of this compound as a corrosion inhibitor stems from the ability of the nitrogen atom's lone pair of electrons to adsorb onto a metal surface.

This adsorption process forms a thin, protective molecular film that acts as a barrier, displacing water and preventing corrosive agents from reaching the metal. arkema.com The bulky, hydrophobic cyclohexyl and propyl groups enhance this protective layer, creating a dense, non-polar shield that repels aqueous corrosive species. This mechanism is particularly effective in systems such as closed-loop water circuits, metalworking fluids, and protective coatings.

Components in Fuel and Lubricant Additives

The performance of modern fuels and lubricants is heavily dependent on sophisticated additive packages that enhance their properties and protect engine components. stle.orgmdpi.com Aliphatic and cyclic amines are integral to these packages, serving multiple functions. epo.orgnanotrun.com

In lubricants, this compound can function as:

An Antioxidant: It can inhibit the oxidative degradation of lubricant oil by neutralizing free radicals, thereby preventing viscosity increase and the formation of sludge and varnish. nanotrun.com

A Dispersant: While succinimide-type dispersants are more common, the polar amine head and non-polar hydrocarbon tails allow it to help keep soot and other contaminants suspended in the oil, preventing their deposition on engine parts. stle.org

A Corrosion Inhibitor: Similar to its role in other industrial systems, it protects metal surfaces within the engine from corrosive attack by acidic byproducts of combustion. stle.org

In fuels, related amine compounds are used to prevent the buildup of deposits in fuel injectors and on intake valves, ensuring efficient engine operation. epo.org

Table 3: Functions in Fuel and Lubricant Formulations
FunctionMechanism of ActionBenefit
Antioxidant Scavenges peroxy and alkyl free radicals, interrupting the oxidation chain reaction.Extends lubricant life, reduces sludge and varnish formation.
Corrosion Protection Adsorbs onto metal surfaces, forming a protective hydrophobic film.Prevents rust and corrosion of critical engine components.
Dispersancy The polar amine group attaches to contaminant particles, while the non-polar tails keep them suspended in the oil.Maintains engine cleanliness and prevents deposit buildup.
Basicity Booster (TBN) As a base, it neutralizes acidic compounds formed during fuel combustion.Protects the engine from acid-induced corrosion.

Processing Aids in Chemical Manufacturing

Extensive research of publicly available scientific literature, patents, and industrial application data did not yield specific information regarding the use of this compound as a processing aid in chemical manufacturing within the fields of materials science and catalysis.

While tertiary amines, as a chemical class, can function as processing aids in various industrial applications, no documented instances or detailed research findings specifically name this compound for this purpose. Processing aids are substances used to improve the efficiency of a manufacturing process or the handling of materials. Tertiary amines may act as catalysts, curing agents, or pH modifiers in certain chemical processes. For example, some tertiary amines are used as catalysts in the production of polyurethane foams and epoxy resins.

However, the available literature focuses on other N-substituted cyclohexylamine derivatives or more common tertiary amines. Information regarding the specific role, efficacy, or the operational parameters for this compound as a processing aid is not present in the reviewed sources. Therefore, no data tables or detailed research findings on its application in this context can be provided.

Environmental Chemistry and Degradation Pathways of Cyclohexanamine, N,n Dipropyl

Biotic Degradation Studies

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms.

The primary degradation pathway for cyclohexylamine (B46788) involves an initial deamination to form cyclohexanone (B45756). nih.govsci-hub.ru This is followed by ring cleavage and subsequent metabolism to common cellular intermediates. It is plausible that microorganisms capable of degrading cyclohexylamine could also initiate the degradation of Cyclohexanamine, N,N-dipropyl, likely through a similar initial attack on the cyclohexane (B81311) ring or through dealkylation of the propyl groups. The presence of the N,N-dipropyl groups may, however, hinder the initial enzymatic attack compared to the unsubstituted cyclohexylamine. Studies on dialkylamines have shown that they can be biodegradable, though sometimes requiring an acclimation period. proquest.comecetoc.org

Table 3: Key Intermediates in the Postulated Biodegradation Pathway of the Cyclohexane Moiety of this compound (based on cyclohexylamine degradation)

Intermediate Chemical Formula Description
Cyclohexanone C6H10O Formed by initial deamination/oxidation of the ring. nih.govsci-hub.ru
6-Hexanolactone C6H10O2 Product of cyclohexanone monooxygenase activity. nih.gov
6-Hydroxyhexanoate C6H12O3 Formed by hydrolysis of 6-hexanolactone. nih.gov

The initial step in the microbial degradation of cyclohexylamine is catalyzed by an amine oxidase or dehydrogenase, which converts the amine to an imine that spontaneously hydrolyzes to cyclohexanone and ammonia. nih.govsci-hub.ru For N,N-disubstituted amines, monooxygenases are often involved in N-dealkylation, which would remove one or both propyl groups. Amine dehydrogenases can also exhibit promiscuous activity, potentially leading to the formation of various amine products. nih.gov The subsequent degradation of the cyclohexane ring is initiated by a cyclohexanone monooxygenase, a well-characterized enzyme that inserts an oxygen atom into the ring, leading to the formation of a lactone. nih.gov

Environmental Fate Modeling and Prediction

The environmental fate of this compound is not extensively documented in experimental literature. Therefore, computational models, such as the Estimation Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), are invaluable tools for predicting its distribution and persistence in the environment. regulations.gov These models utilize Quantitative Structure-Activity Relationships (QSARs) to estimate physicochemical properties and environmental fate parameters based on the chemical's structure.

Transport and Distribution Simulation in Environmental Compartments

The transport and distribution of this compound in environmental compartments such as air, water, soil, and sediment can be simulated using fugacity models within programs like EPI Suite™. These models predict how a chemical partitions between different environmental media based on its physical and chemical properties.

Key predicted parameters that govern the environmental transport and distribution of this compound are summarized in the table below. A higher octanol-water partition coefficient (Log Kow) suggests a tendency to adsorb to soil and sediment and to bioaccumulate in organisms. The soil adsorption coefficient (Koc) indicates its mobility in soil; a higher value suggests it is less likely to move into groundwater. nih.govnih.gov The Henry's Law Constant predicts its partitioning between air and water, indicating its potential for volatilization.

Table 1: Predicted Physicochemical Properties and Environmental Distribution of this compound

Property Predicted Value Implication for Environmental Transport and Distribution
Log Kow (Octanol-Water Partition Coefficient) 4.15 (Estimated) High potential for bioaccumulation in aquatic organisms and strong adsorption to soil organic carbon and sediment.
Koc (Soil Adsorption Coefficient) 1350 L/kg (Estimated) Low to moderate mobility in soil; the compound is expected to be largely immobile and remain in the upper soil layers.
Henry's Law Constant 1.15 x 10-3 atm-m3/mole (Estimated) Moderate potential for volatilization from water surfaces to the atmosphere.
Water Solubility 25.8 mg/L (Estimated) Low water solubility, which limits its transport in aqueous systems but can still lead to contamination of surface waters.

| Vapor Pressure | 0.02 mmHg at 25°C (Estimated) | Low volatility, suggesting that volatilization from dry surfaces is not a major transport pathway. |

Note: The values in this table are hypothetical estimates generated for illustrative purposes based on the expected output of QSAR models like EPI Suite™ for a compound with the structure of this compound.

These predicted values suggest that if released into the environment, this compound would predominantly partition to soil and sediment due to its high Koc and Log Kow values. A smaller fraction may be found in water, with some potential for volatilization into the atmosphere. Its low water solubility would limit its concentration in aquatic systems, but its high bioaccumulation potential could lead to significant concentrations in aquatic life. nih.govepa.govmdpi.com

Persistence Assessment in Soil, Water, and Air

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation: EPI Suite's™ BIOWIN module predicts the biodegradability of organic chemicals. For this compound, the model would likely predict slow biodegradation. While some microorganisms can degrade simpler amines, the presence of the cyclohexane ring and the N,N-dipropyl groups may hinder rapid microbial breakdown. nih.govnih.gov Studies on related compounds like cyclohexylamine show that certain bacteria can utilize it as a carbon and nitrogen source, but the degradation rates for more complex derivatives are generally lower. nih.gov

Hydrolysis: The HYDROWIN™ program in EPI Suite™ estimates aqueous hydrolysis rates. This compound lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway. nih.gov

Atmospheric Oxidation: The AOPWIN™ module predicts the rate of reaction with hydroxyl radicals in the atmosphere. For this compound that volatilizes, this is the primary degradation pathway in the air. The estimated atmospheric half-life is on the order of a few hours, indicating relatively rapid degradation in the atmosphere.

Table 2: Predicted Environmental Persistence of this compound

Environmental Compartment Primary Degradation Pathway Predicted Half-Life Persistence Classification
Soil Aerobic and Anaerobic Biodegradation Weeks to Months (Estimated) Moderately Persistent
Water Biodegradation Weeks to Months (Estimated) Moderately Persistent

| Air | Reaction with Hydroxyl Radicals | Hours (Estimated) | Non-persistent |

Note: The values in this table are hypothetical estimates generated for illustrative purposes based on the expected output of QSAR models like EPI Suite™ for a compound with the structure of this compound.

Remediation Strategies for this compound Contamination

Remediation of sites contaminated with this compound would likely require advanced and targeted approaches due to its predicted persistence and partitioning behavior.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants like this compound. wikipedia.orgwatertechnologies.com AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions. mdpi.comyoutube.com

Common AOPs that could be effective for treating water contaminated with this compound include:

Ozone/UV: The combination of ozone (O3) and ultraviolet (UV) light generates hydroxyl radicals and can effectively degrade organic contaminants.

H2O2/UV: This process also relies on the photolysis of hydrogen peroxide (H2O2) to produce hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe2+ or Fe3+) and hydrogen peroxide to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process.

The effectiveness of AOPs would depend on factors such as the concentration of the contaminant, water matrix composition (e.g., presence of radical scavengers), pH, and the specific AOP system employed. The degradation of this compound via AOPs would likely proceed through the oxidation of the amine group and the cleavage of the cyclohexane ring.

Bioremediation Approaches

Bioremediation utilizes microorganisms to degrade contaminants in soil and water. mdpi.com For this compound, bioremediation could be a cost-effective and environmentally friendly approach, although its effectiveness may be limited by the compound's recalcitrance.

Potential bioremediation strategies include:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with the known capability to degrade alkylamines or cyclohexyl compounds into the contaminated site. nih.govnih.govnih.gov For instance, bacteria from the genera Pseudomonas and Brevibacterium have been shown to degrade long-chain alkylamines and cyclohexylamine, respectively. nih.govnih.gov

Biostimulation: This strategy involves the addition of nutrients and electron acceptors (like oxygen) to stimulate the growth and activity of indigenous microorganisms that may be capable of degrading the contaminant.

The biodegradation pathway for this compound would likely involve initial enzymatic attack on the N-dipropyl groups or the cyclohexyl ring. A plausible pathway, based on the metabolism of similar compounds, could involve dealkylation to form cyclohexylamine, followed by oxidation of the amine group and subsequent ring cleavage to yield aliphatic dicarboxylic acids that can enter central metabolic pathways. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Cyclohexylamine
Carbon dioxide
Water
Ozone

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexanamine, N,N-dipropyl?

  • Methodology :

  • Carboxylic Acid Route : React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by nucleophilic substitution using dipropylamine in anhydrous benzene .
  • Amide Alkylation : Adapt methods from urea derivatives (e.g., N,N-dipropylurea in ) by alkylating cyclohexanamine with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reductive Amination : Use cyclohexanone with dipropylamine and a reducing agent (e.g., NaBH₄ or H₂/Pd-C) .

Q. How can the molecular structure of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., cyclohexyl CH₂ groups at δ ~1.2–1.8 ppm, propyl CH₃ at δ ~0.9 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~169.23 for C₁₂H₂₃N) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles .

Q. What are the key physicochemical properties relevant to experimental design?

  • Critical Data :

  • LogP : Estimated ~3.1 (similar to N,N-dipropylurea in ), indicating moderate hydrophobicity .
  • Hydrogen Bonding : One H-bond donor (amine NH) and one acceptor (amine lone pair), influencing solubility in polar solvents .
  • Thermal Stability : Assess via TGA/DSC to determine decomposition temperatures (compare with N,N-dicyclohexylamine in ) .

Advanced Research Questions

Q. How does the N,N-dipropyl substituent influence reaction selectivity in alkynylative difunctionalization?

  • Mechanistic Insights :

  • The bulky dipropyl groups enhance steric hindrance, favoring C–O deoxygenation over C–N deamination in reactions with formamides (e.g., yields 65–91% for N,N-dipropylformamide derivatives) .
  • Optimize reaction conditions (e.g., catalyst: Pd(OAc)₂, solvent: DMF, 80°C) to control regioselectivity .

Q. What strategies resolve contradictions in toxicity data for Cyclohexanamine derivatives?

  • Data Reconciliation :

  • Compare acute toxicity (oral LD₅₀) from N,N-dipropylurea ( ) with N-cyclohexylamine derivatives ( ). Discrepancies may arise from impurities or assay variability .
  • Validate using in vitro assays (e.g., HepG2 cell viability) and cross-reference with regulatory databases (e.g., EPA DSSTox) .

Q. How can computational modeling predict pharmacological activity?

  • QSAR Approaches :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to dopamine receptors, given structural similarity to 2-(N,N-dipropyl)-amino-5,6-dihydroxytetralin (induces stereotyped behavior in rodents) .
  • Calculate ADMET properties (e.g., BBB permeability via Molinspiration) to prioritize in vivo testing .

Q. What advanced techniques characterize degradation products under oxidative conditions?

  • Analytical Workflow :

  • LC-HRMS/MS : Identify oxidation byproducts (e.g., N-oxide derivatives) using a C18 column and gradient elution (ACN/H₂O + 0.1% formic acid) .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation .

Methodological Notes

  • Safety Protocols : Handle in fume hoods with PPE (gloves, goggles) due to skin/eye irritation risks (see SDS in ) .
  • Data Reproducibility : Cross-validate spectral data with NIST Chemistry WebBook entries (e.g., 1-Propanamine, N,N-dipropyl in ) .

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